molecular formula C23H24ClN5O8 B12696694 Ethyl 5-[3-chloro-4-[(2-cyano-4-nitrophenyl)azo]phenyl]-9-oxo-2,8,10-trioxa-5-azadodecanoate CAS No. 73384-66-4

Ethyl 5-[3-chloro-4-[(2-cyano-4-nitrophenyl)azo]phenyl]-9-oxo-2,8,10-trioxa-5-azadodecanoate

Cat. No.: B12696694
CAS No.: 73384-66-4
M. Wt: 533.9 g/mol
InChI Key: OZPWXOCUMJVGST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-[3-chloro-4-[(2-cyano-4-nitrophenyl)azo]phenyl]-9-oxo-2,8,10-trioxa-5-azadodecanoate is a complex organic compound known for its unique chemical structure and properties. This compound is part of the azo dye family, which is characterized by the presence of an azo group (-N=N-) linking two aromatic rings. Azo dyes are widely used in various industries, including textiles, cosmetics, and pharmaceuticals, due to their vibrant colors and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[3-chloro-4-[(2-cyano-4-nitrophenyl)azo]phenyl]-9-oxo-2,8,10-trioxa-5-azadodecanoate typically involves multiple steps. One common method includes the diazotization of 2-cyano-4-nitroaniline, followed by coupling with 3-chloro-4-aminophenol. The resulting intermediate is then esterified with ethyl chloroformate to form the final product. The reaction conditions often require controlled temperatures, the use of solvents like dichloromethane, and catalysts such as lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and consistency. The use of automated systems for temperature and pH control is crucial to maintain the desired reaction conditions and yield high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[3-chloro-4-[(2-cyano-4-nitrophenyl)azo]phenyl]-9-oxo-2,8,10-trioxa-5-azadodecanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and electrophiles like bromine for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents and temperature control.

Major Products

Scientific Research Applications

Ethyl 5-[3-chloro-4-[(2-cyano-4-nitrophenyl)azo]phenyl]-9-oxo-2,8,10-trioxa-5-azadodecanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-[3-chloro-4-[(2-cyano-4-nitrophenyl)azo]phenyl]-9-oxo-2,8,10-trioxa-5-azadodecanoate involves its interaction with specific molecular targets. The azo group can undergo reduction in biological systems, leading to the formation of aromatic amines, which can interact with enzymes and other proteins. These interactions can modulate various biochemical pathways, contributing to the compound’s observed effects .

Comparison with Similar Compounds

Ethyl 5-[3-chloro-4-[(2-cyano-4-nitrophenyl)azo]phenyl]-9-oxo-2,8,10-trioxa-5-azadodecanoate can be compared with other azo dyes, such as:

    Methyl Orange: Another azo dye used as a pH indicator.

    Sudan III: Used for staining in biological applications.

    Disperse Orange 1: Commonly used in textile dyeing.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and physical properties, making it suitable for specialized applications .

Properties

CAS No.

73384-66-4

Molecular Formula

C23H24ClN5O8

Molecular Weight

533.9 g/mol

IUPAC Name

2-[3-chloro-4-[(2-cyano-4-nitrophenyl)diazenyl]-N-(2-ethoxycarbonyloxyethyl)anilino]ethyl ethyl carbonate

InChI

InChI=1S/C23H24ClN5O8/c1-3-34-22(30)36-11-9-28(10-12-37-23(31)35-4-2)17-5-8-21(19(24)14-17)27-26-20-7-6-18(29(32)33)13-16(20)15-25/h5-8,13-14H,3-4,9-12H2,1-2H3

InChI Key

OZPWXOCUMJVGST-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OCCN(CCOC(=O)OCC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])C#N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.